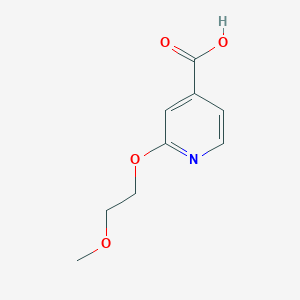

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

Descripción

The exact mass of the compound 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-4-5-14-8-6-7(9(11)12)2-3-10-8/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBPUMOJCXEQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid CAS number 897958-24-6

An In-Depth Technical Guide to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (CAS 897958-24-6): A Heterocyclic Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (CAS 897958-24-6), a specialized heterocyclic compound. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogs and the foundational chemistry of its core scaffold, isonicotinic acid. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and discuss its potential applications, particularly in the realm of drug discovery and medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel chemical entities.

The Strategic Value of the Pyridine-4-Carboxylic Acid Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, and its carboxylic acid derivatives are particularly significant.[1] Pyridine-4-carboxylic acid, commonly known as isonicotinic acid, is an isomer of niacin (nicotinic acid) and serves as a fundamental structural motif in numerous therapeutic agents.[2][3] Its derivatives have been instrumental in developing drugs for a vast range of diseases, including tuberculosis, cancer, diabetes, and neurological disorders.[1][4]

The strategic importance of this scaffold lies in several key features:

-

Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring, introducing a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's pKa and solubility.

-

Chemical Versatility: The carboxylic acid group at the 4-position provides a versatile handle for synthetic modification, allowing for the formation of esters, amides, and other functional groups without easily being affected by the pyridine ring.[5]

-

Pharmacological Activity: The isonicotinic acid core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, making it a rich starting point for drug discovery campaigns.[1][4]

The subject of this guide, 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, builds upon this validated core by introducing a 2-alkoxy substituent, a common strategy to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties and Analytical Characterization

Direct experimental data for 2-(2-methoxyethoxy)pyridine-4-carboxylic acid is not widely published. However, we can extrapolate its likely properties from close structural analogs and computational predictions.

Predicted Physicochemical Data

The following table summarizes key properties. Data for analogs like 2-methoxypyridine-4-carboxylic acid and predicted mass spectrometry data for a related isomer are used as a basis for estimation.[5][6]

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 897958-24-6 | Verified |

| Molecular Formula | C₉H₁₁NO₄ | Calculated |

| Molecular Weight | 197.19 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from analogs like isonicotinic acid.[3] |

| Predicted Melting Point | 180-200 °C | Extrapolated from 2-methoxypyridine-4-carboxylic acid (198-200 °C).[5] |

| Predicted Boiling Point | ~400 °C | Extrapolated from 2-methoxypyridine-4-carboxylic acid (~383 °C).[5] |

| Predicted pKa | 4.4 - 4.6 | Based on the pKa of 2-methoxypyridine-4-carboxylic acid (~4.50).[5] |

| Monoisotopic Mass | 197.0688 Da | Calculated. |

| Predicted [M+H]⁺ | 198.0761 m/z | Based on the related isomer, 2-(2-methoxyethoxy)pyridine-3-carboxylic acid.[6] |

| Predicted [M-H]⁻ | 196.0615 m/z | Based on the related isomer, 2-(2-methoxyethoxy)pyridine-3-carboxylic acid.[6] |

Standard Analytical Workflow

A self-validating analytical workflow is critical to confirm the identity, purity, and stability of the compound. This involves a multi-pronged approach using orthogonal techniques.

Proposed Synthesis and Mechanistic Rationale

A robust and scalable synthesis is paramount. While multiple strategies exist for creating pyridine carboxylic acids, such as the oxidation of alkylpyridines or hydrolysis of cyanopyridines, a targeted approach is required for this specific substitution pattern.[3][7][8] We propose a two-step synthesis starting from commercially available 2-chloro-4-pyridinecarboxylic acid.

Proposed Synthetic Scheme

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis of Methyl 2-(2-Methoxyethoxy)pyridine-4-carboxylate

-

Esterification (Pre-step if starting from acid): To a solution of 2-chloro-4-pyridinecarboxylic acid (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Remove the solvent under reduced pressure to yield the methyl ester, which can be used without further purification.

-

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the strong base (NaH) used in the subsequent nucleophilic substitution. Thionyl chloride is an efficient and clean reagent for this transformation.

-

-

Alkoxide Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Nucleophilic Addition: Slowly add 2-methoxyethanol (1.3 equiv.) to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium alkoxide.

-

Scientist's Note: The evolution of hydrogen gas is a visual indicator that the alkoxide is forming. Proper ventilation and an inert atmosphere are critical for safety.

-

-

Substitution Reaction: Add a solution of methyl 2-chloro-4-pyridinecarboxylate (1 equiv.) in anhydrous THF dropwise to the alkoxide solution. Allow the reaction to slowly warm to room temperature and then heat to 60 °C for 12-18 hours.

-

Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material. This serves as an in-process control.

-

-

Workup and Purification: Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate ester.

Step 2: Saponification to 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid

-

Hydrolysis: Dissolve the purified methyl ester (1 equiv.) in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 2-3 equiv.) and stir the reaction at room temperature for 2-4 hours.

-

Causality: LiOH is a standard reagent for ester hydrolysis (saponification). The reaction is typically clean and proceeds to completion at room temperature. Again, monitor by TLC or LC-MS.

-

-

Acidification and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C. Carefully acidify the solution to a pH of ~3-4 using 1M hydrochloric acid (HCl).

-

Self-Validation: The product should precipitate out of the solution upon acidification as it becomes protonated and less water-soluble. The pH should be monitored carefully to ensure complete precipitation without being overly acidic, which could affect the pyridine ring.

-

-

Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold water and then a minimal amount of a cold non-polar solvent like diethyl ether to remove any residual organic impurities. Dry the solid under high vacuum to afford the final product, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.

Applications in Medicinal Chemistry and Drug Design

The true value of this molecule lies in its potential as a building block for creating more complex, biologically active compounds. The introduction of the 2-(2-methoxyethoxy) side chain offers several strategic advantages over a simple 2-methoxy or 2-hydroxy analog.

Structure-Property Relationship Logic

-

Enhanced Solubility: The ethylene glycol-like motif in the side chain is known to improve aqueous solubility, which is a critical parameter for oral bioavailability.

-

Hydrogen Bonding: The two ether oxygen atoms can act as hydrogen bond acceptors, potentially forming key interactions within a protein's binding pocket that would not be possible with a simple alkyl or aryl substituent.

-

Metabolic Stability: The ether linkages are generally more stable to metabolic degradation than, for example, an ester group, potentially leading to a longer in vivo half-life.

-

Vectorial Orientation: The flexible side chain allows for conformational adaptability, enabling it to orient itself optimally to interact with a biological target. This makes it a valuable fragment for Structure-Activity Relationship (SAR) studies, as seen in the development of DPP-IV inhibitors where modifications to side chains led to significant improvements in potency and selectivity.[9]

Safety, Handling, and Storage

As a laboratory chemical, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Based on analogs, it may cause skin, eye, and respiratory irritation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[11]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid represents a sophisticated and strategically designed chemical building block. While it stands on the shoulders of the well-established isonicotinic acid scaffold, the incorporation of the methoxyethoxy side chain provides chemists with a powerful tool to modulate physicochemical properties and explore new interactions with biological targets. Its logical synthesis and potential for enhancing drug-like properties make it a valuable asset for any research program focused on the discovery of novel therapeutics.

References

-

PubChem. 2-(2-methoxyethoxy)pyridine-3-carboxylic acid. Available from: [Link]

- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.

-

eqipped. 4-Pyridinecarboxylic Acid For Synthesis | 8.00736.0005. Available from: [Link]

-

PrepChem.com. Synthesis of pyridine-4-carboxylic acid. Available from: [Link]

-

Wikipedia. Pyridinecarboxylic acid. Available from: [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Wikipedia. Isonicotinic acid. Available from: [Link]

-

RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]

-

RSC Publishing. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available from: [Link]

- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. Available from: [Link]

-

PubChem. UV-328 | C22H29N3O | CID 33263. Available from: [Link]

- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

PubMed. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. Available from: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]

- 6. PubChemLite - 2-(2-methoxyethoxy)pyridine-3-carboxylic acid (C9H11NO4) [pubchemlite.lcsb.uni.lu]

- 7. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 9. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]

- 11. 22282-72-0|2-Hydroxyisonicotinic acid|BLD Pharm [bldpharm.com]

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid: A Detailed Guide for Medicinal Chemistry and Drug Discovery

Introduction

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a valuable heterocyclic building block in the design and synthesis of novel pharmaceutical agents. Its unique structural features, combining a substituted pyridine core with an ether linkage and a carboxylic acid moiety, make it an attractive scaffold for developing compounds with diverse biological activities. Pyridine-4-carboxylic acid derivatives are known to be important intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This application note provides a comprehensive, in-depth guide to the synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid, tailored for researchers and professionals in drug development and medicinal chemistry. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and experimental considerations.

Strategic Approach to Synthesis

The synthesis of the target molecule is strategically designed as a two-step process, commencing with the readily available starting material, 2-chloro-4-cyanopyridine. This approach offers a convergent and efficient route to the desired product.

The overall synthetic transformation is outlined below:

Figure 1: Overall synthetic scheme.

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is displaced by the alkoxide of 2-methoxyethanol. The electron-withdrawing nature of the nitrile group at the 4-position and the nitrogen atom in the pyridine ring facilitates this substitution. The second and final step is the hydrolysis of the nitrile group in the intermediate compound to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Detailed Experimental Protocols

PART 1: Synthesis of 2-(2-Methoxyethoxy)-4-cyanopyridine (Intermediate)

This procedure details the nucleophilic aromatic substitution of 2-chloro-4-cyanopyridine with 2-methoxyethanol.

Core Principle: The reaction proceeds via an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings. The sodium hydride acts as a strong base to deprotonate the hydroxyl group of 2-methoxyethanol, forming a more potent nucleophile, the corresponding alkoxide.

Figure 2: Workflow for the synthesis of the intermediate.

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| 2-chloro-4-cyanopyridine | C6H3ClN2 | 138.55 | 5.0 g | 36.1 |

| 2-methoxyethanol | C3H8O2 | 76.09 | 3.3 mL | 43.3 |

| Sodium hydride (60% in mineral oil) | NaH | 24.00 | 1.73 g | 43.3 |

| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | - |

| Ethyl acetate (EtOAc) | C4H8O2 | 88.11 | As needed | - |

| Hexanes | - | - | As needed | - |

| Saturated brine solution | NaCl(aq) | - | As needed | - |

| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | - |

Protocol:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methoxyethanol (3.3 mL, 43.3 mmol) and anhydrous THF (50 mL).

-

Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.73 g of a 60% dispersion in mineral oil, 43.3 mmol) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Stirring: Stir the resulting suspension at 0 °C for 30 minutes to allow for the complete formation of the sodium salt of 2-methoxyethanol.

-

Addition of the Pyridine: In a separate flask, dissolve 2-chloro-4-cyanopyridine (5.0 g, 36.1 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the alkoxide suspension at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding ice-cold water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(2-methoxyethoxy)-4-cyanopyridine.

PART 2: Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (Final Product)

This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Core Principle: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. The reaction proceeds through a carboxamide intermediate. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.

Figure 3: Workflow for the synthesis of the final product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| 2-(2-Methoxyethoxy)-4-cyanopyridine | C9H10N2O2 | 178.19 | 4.0 g | 22.4 |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 3.58 g | 89.6 |

| Ethanol (EtOH) | C2H5OH | 46.07 | 50 mL | - |

| Water (H2O) | H2O | 18.02 | 50 mL | - |

| Concentrated Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(2-methoxyethoxy)-4-cyanopyridine (4.0 g, 22.4 mmol) in ethanol (50 mL).

-

Addition of Base: Add a solution of sodium hydroxide (3.58 g, 89.6 mmol) in water (50 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material is no longer observed.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the solid with a small amount of cold water and dry under vacuum to yield the final product, 2-(2-methoxyethoxy)pyridine-4-carboxylic acid.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Physicochemical Properties of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid:

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C9H11NO4 |

| Molecular Weight | 197.19 g/mol |

| Melting Point | Not definitively reported, but expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, and aqueous basic solutions. |

| ¹H NMR | Expected signals for the pyridine ring protons, the two methylene groups of the ethoxy chain, and the methoxy group. The carboxylic acid proton will appear as a broad singlet downfield. |

| ¹³C NMR | Expected signals for the carbons of the pyridine ring (including the carboxyl carbon), and the carbons of the 2-methoxyethoxy side chain. The carboxyl carbon typically appears in the 165-185 ppm range.[2] |

| Mass Spectrometry | ESI-MS should show [M+H]⁺ at m/z 198.07 and/or [M-H]⁻ at m/z 196.06. |

Safety and Handling

-

2-chloro-4-cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Hydride: Flammable solid, which reacts violently with water, liberating flammable gases. Handle under an inert atmosphere and away from moisture.

-

2-methoxyethanol: Combustible liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. May damage fertility or the unborn child.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid, a key building block for pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for their drug discovery programs. The described two-step synthesis is scalable and utilizes readily available starting materials, making it a practical choice for laboratory-scale production.

References

- U.S.

- Goldyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 6343-6355.

-

Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

- Akin, A. N., & Gonen, Z. S. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648.

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

- Jain, N. F., & Masse, C. E. (2008). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 27-94). Thieme.

- Chinese Patent 101602715A, issued December 16, 2009, for "The synthetic method of 2-pyridine carboxylic acid."

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.

- U.S. Patent 8,575,350, issued November 5, 2013, for "Process for producing pyridine carboxylic acids."

- Massoud, M. A., et al. (2019). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Medicinal Chemistry Research, 28(1), 83-93.

-

LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

- European Patent 0221023A2, issued May 6, 1987, for "Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines."

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid in Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Pyridine-4-Carboxylic Acids in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to form key interactions with biological targets and its versatile synthetic handles.[1] Within this class, pyridine-4-carboxylic acids (isonicotinic acids) and their derivatives are of particular interest due to their capacity to act as hydrogen bond donors and acceptors, and to coordinate with metal ions in enzyme active sites.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its drug-like characteristics.

This guide focuses on the application of a specific, yet highly versatile building block: 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid . The incorporation of the 2-methoxyethoxy side chain offers a unique combination of properties that can be exploited in drug design. This flexible, polar ether chain can enhance aqueous solubility, a common challenge in drug development, while also providing opportunities for additional hydrogen bonding interactions within a target's binding pocket. This application note will explore the utility of this scaffold, with a particular focus on its application in the development of kinase inhibitors, drawing insights from the discovery of clinical candidates targeting the RAS-RAF signaling pathway.

Medicinal Chemistry Rationale: The Role of the 2-(2-Methoxyethoxy) Substituent

The choice of the 2-(2-methoxyethoxy) substituent is a deliberate strategy to address several key challenges in medicinal chemistry:

-

Enhanced Solubility: The ether linkages and terminal methoxy group introduce polarity and hydrogen bond accepting capabilities, which can significantly improve the aqueous solubility of a lead compound. This is critical for achieving good oral bioavailability and for formulating intravenous drugs.

-

Modulation of Physicochemical Properties: The flexible ethoxy linker allows the methoxy group to adopt various conformations, which can be advantageous for fitting into complex binding pockets. This flexibility can also influence the overall lipophilicity (LogP) of the molecule, balancing the need for membrane permeability with aqueous solubility.

-

Metabolic Stability: The ether linkages in the 2-methoxyethoxy group are generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to an improved pharmacokinetic profile.

-

Vector for Interaction: The oxygen atoms in the side chain can act as hydrogen bond acceptors, providing additional anchor points to the target protein and increasing binding affinity.

A closely related analogue, the 2-(2-hydroxyethoxy) substituent, has been successfully incorporated into a clinical candidate for a RAF kinase inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, which has entered Phase 1 clinical trials.[2] The methoxyethoxy variant can be considered a close analogue or a potential prodrug form of the hydroxyethoxy moiety, where the terminal methyl group could be metabolically cleaved in vivo to reveal the active hydroxyl group.

Application in Kinase Inhibitor Drug Discovery: Targeting the RAF Kinase Pathway

Kinases are a major class of drug targets, particularly in oncology.[3] The development of selective kinase inhibitors is a central focus of modern drug discovery. The 2-(2-methoxyethoxy)pyridine-4-carboxylic acid scaffold is well-suited for the synthesis of kinase inhibitors, where the carboxylic acid can be converted to an amide to form a "hinge-binding" motif that interacts with the backbone of the kinase hinge region.

The following workflow outlines the application of this scaffold in a kinase inhibitor discovery program, inspired by the development of RAF inhibitors.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: A Senior Scientist's Guide to Robust HPLC Analysis of Pyridine Carboxylic Acid Derivatives

Foreword: Beyond the Protocol

The analysis of pyridine carboxylic acid derivatives is a cornerstone in pharmaceutical development and metabolomics. These structures are integral to numerous active pharmaceutical ingredients (APIs), key metabolic pathways, and are often challenging analytical targets due to their inherent polarity. This guide is crafted from a perspective of deep-seated experience, moving beyond rote procedural lists to elucidate the foundational principles and causal relationships that govern successful HPLC method development for this compound class. Our objective is to empower you, the practicing scientist, with the rationale to not only execute these protocols but to intelligently adapt and troubleshoot them.

The Analytical Challenge: Understanding the Analyte

Pyridine carboxylic acids are characterized by a nitrogen-containing aromatic ring and one or more carboxylic acid functional groups. This duality imparts a unique chemical personality that dictates their chromatographic behavior:

-

Polarity and Hydrophilicity: The combination of the polar pyridine ring and the ionizable carboxylic acid group makes these molecules highly water-soluble and difficult to retain on traditional reversed-phase (RP) columns.

-

Zwitterionic Potential: Depending on the pH of the mobile phase, these molecules can exist as cations (protonated pyridine nitrogen), anions (deprotonated carboxylic acid), or zwitterions (both groups charged).[1] Picolinic acid (2-pyridinecarboxylic acid), for instance, can exist as a zwitterion.[1] This variable charge state profoundly impacts retention and peak shape.

-

Isomeric Complexity: Simple positional isomers, such as nicotinic acid (3-pyridinecarboxylic acid), picolinic acid (2-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), possess very similar physical properties, making their separation a significant challenge.[2]

To address these challenges, two primary HPLC modes are deployed: Reversed-Phase (RP) Chromatography , often with modifications, and Hydrophilic Interaction Liquid Chromatography (HILIC) . The choice between them is a critical decision driven by the specific analytical goal.

Caption: Key properties of pyridine carboxylic acids and their corresponding HPLC challenges and solutions.

The Workhorse: Modified Reversed-Phase (RP) HPLC

Standard C18 columns are often the first choice for method development due to their robustness and ubiquity. However, for polar pyridine carboxylic acids, success hinges on manipulating the mobile phase to enhance retention and control peak shape.

The Causality of Mobile Phase pH

The single most critical parameter in RP-HPLC for these compounds is the mobile phase pH. By adjusting the pH to suppress the ionization of the carboxylic acid group (typically by operating at a pH at least 2 units below its pKa), we increase the molecule's hydrophobicity, thereby promoting retention on the nonpolar stationary phase.

-

Mechanism: An acidic mobile phase (e.g., pH 2-3) ensures the carboxylic acid is protonated (-COOH), reducing the molecule's overall polarity.

-

Practical Application: The use of buffers like phosphate or additives such as formic acid or phosphoric acid is standard practice.[3][4] A mobile phase containing 0.1% phosphoric acid, for example, is effective for retaining 4-pyridinecarboxylic acid.[3]

Protocol 1: Isocratic RP-HPLC for Isomer Separation

This protocol is designed for the baseline separation of nicotinic acid, picolinic acid, and isonicotinic acid, demonstrating the power of mixed-mode chromatography which combines reversed-phase and ion-exchange mechanisms.

Objective: To separate key pyridine carboxylic acid isomers for quantification in a drug substance purity test.

Instrumentation and Consumables:

| Component | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | Mixed-Mode Cation-Exchange (e.g., Primesep 100, 4.6x150 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Water with 0.1% Phosphoric Acid |

| Detection | UV at 255 nm |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing 5% Acetonitrile (A) and 95% Water with 0.1% Phosphoric Acid (B). Degas the solution for 15 minutes using sonication or vacuum filtration.

-

System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain column temperature at 30°C.

-

Standard Preparation: Prepare a mixed standard solution containing 10 µg/mL each of nicotinic acid, picolinic acid, and isonicotinic acid in the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.2-0.3 mg/mL.[3] Filter through a 0.45 µm syringe filter.

-

Injection and Data Acquisition: Inject 10 µL of the standard and sample solutions. Acquire data for 15 minutes.

-

Analysis: Identify peaks by comparing retention times with the standard. Quantify using peak area.

Rationale for Choices:

-

Mixed-Mode Column: This is the key to success. The column possesses both hydrophobic (C18-like) and cation-exchange properties.[3] While the acidic mobile phase suppresses ionization of the carboxyl group, the pyridine nitrogen is protonated, allowing for cation-exchange interactions that provide an orthogonal separation mechanism, enhancing resolution between the closely related isomers.[3]

-

Acidic Mobile Phase: As explained, this ensures protonation of the carboxyl group for adequate reversed-phase retention. Phosphoric acid provides a stable, low pH.

The Specialist: Hydrophilic Interaction Liquid Chromatography (HILIC)

When compounds are too polar for even modified RP-HPLC, HILIC becomes the technique of choice.[5] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with zwitterionic, diol, or amide functional groups) and a mobile phase rich in organic solvent (typically >80% acetonitrile).

-

Mechanism: A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer, and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[6][7]

Caption: A typical experimental workflow for HILIC analysis.

Protocol 2: HILIC-MS for Metabolite Analysis

This protocol is tailored for the sensitive detection of pyridine carboxylic acid derivatives in a complex biological matrix, such as plasma or urine, where high specificity and low detection limits are required.

Objective: To quantify a polar drug metabolite containing a pyridine carboxylic acid moiety in human plasma.

Instrumentation and Consumables:

| Component | Specification |

| HPLC System | Binary UPLC/UHPLC System, Autosampler, Column Oven |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer with ESI |

| Column | Zwitterionic HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1x100 mm, 2.7 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |

| Detection | ESI+ in Multiple Reaction Monitoring (MRM) mode |

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 (v/v) Acetonitrile:Water. This is critical to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

-

System Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% A) for at least 45 minutes. HILIC equilibration is notoriously slow and absolutely vital for reproducible retention times.

-

UPLC-MS/MS Conditions:

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0.0 min: 95% A

-

5.0 min: 50% A

-

5.1 min: 5% A

-

6.0 min: 5% A

-

6.1 min: 95% A

-

9.0 min: 95% A (Re-equilibration)

-

-

-

Data Acquisition: Acquire data using optimized MRM transitions for the analyte and internal standard.

Rationale for Choices:

-

HILIC-Z Column: A zwitterionic stationary phase provides enhanced retention for polar and charged analytes like pyridine carboxylic acids.[6] It offers a good balance of hydrophilic partitioning and weak ion-exchange interactions.

-

High Acetonitrile Mobile Phase: Essential for the HILIC retention mechanism.[7]

-

Ammonium Formate Buffer: Provides ionic strength to the mobile phase, which helps to improve peak shape and is volatile, making it fully compatible with mass spectrometry.

-

Protein Precipitation: A simple, effective method for removing the bulk of proteins from biological samples. Using acetonitrile as the precipitant is advantageous as it aligns with the high organic content of the HILIC mobile phase.

Trustworthiness: Method Validation as a Self-Validating System

A protocol is only as reliable as its validation. Every method developed must be rigorously validated to ensure it is fit for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[8][9]

Validation Parameters Summary:

| Parameter | Purpose & Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is from the analyte of interest. Assessed by analyzing blank matrix, and spiked samples. No significant interfering peaks at the analyte's retention time.[8] |

| Linearity | To demonstrate a proportional relationship between concentration and response. Typically 5-6 concentration levels. Correlation coefficient (r²) > 0.995. |

| Accuracy | Closeness of test results to the true value. Assessed by spike-recovery at 3 levels (e.g., 80%, 100%, 120%). Recovery typically 80-120%.[10] |

| Precision | Agreement between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). RSD < 15% (for bioanalysis), < 2% for assay. |

| LOD & LOQ | Lowest amount of analyte that can be detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temp ±2°C). Demonstrates reliability for routine use. |

Field Insights: Troubleshooting Common Problems

Even robust methods can encounter issues. Here is a causality-based guide to troubleshooting.[11][12][13]

| Observation (The "What") | Probable Cause (The "Why") | Corrective Action (The "How") |

| Shifting Retention Times | HILIC: Insufficient column equilibration. RP: Change in mobile phase pH or composition. Column aging. | HILIC: Always include a long re-equilibration step in the gradient. RP: Prepare fresh mobile phase; check pH. Use a system suitability standard to monitor column performance. |

| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). Mismatch between sample solvent and mobile phase. | RP: Lower mobile phase pH to fully protonate silanols. Use a highly end-capped column. HILIC: Ensure sample is dissolved in a high-organic solvent similar to the initial mobile phase. |

| Poor Peak Shape / Split Peaks | Sample precipitating on the column head due to low solubility in the mobile phase.[14] Column blockage or contamination. | Filter all samples. Ensure sample solvent is compatible with the mobile phase. If pressure is high, reverse-flush the column (if manufacturer allows) or replace it. |

| High Backpressure | Particulate buildup on the column frit.[14] Buffer precipitation in high organic mobile phase (especially phosphate buffers in HILIC).[15] | Always use a guard column and in-line filter. Filter samples and mobile phases. When using phosphate buffers with high ACN, always pre-mix the mobile phase.[15] |

References

-

Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Polymeris, A. D., et al. (n.d.). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Retrieved from [Link]

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Retrieved from [Link]

-

Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

-

Higashi, T., & Ogawa, S. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]

-

Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

-

Gabel, G., & Popp, S. (1998). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. PubMed. Retrieved from [Link]

-

Vuckovic, D. (2013). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Ueno, T., et al. (2011). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Retrieved from [Link]

-

Sharma, S., & Singh, N. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

-

PolyLC. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

-

YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

-

Singh, G., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

-

GMI. (n.d.). Common HPLC Problems and Solutions with GMI Service Support. Retrieved from [Link]

-

Toth, G., et al. (2023). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. PMC - PubMed Central. Retrieved from [Link]

-

Giampaoli, O., et al. (2023). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. MDPI. Retrieved from [Link]

-

ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

-

Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

-

Bell, D. (2012). Making HILIC Work for You—Column Selection. LCGC International. Retrieved from [Link]

-

Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

-

Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). Inverted Dispersive Liquid–Liquid Micro Extraction of Nicotinic Acid from Human Plasma and its Determination by High-Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 3. helixchrom.com [helixchrom.com]

- 4. Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polylc.com [polylc.com]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. rheniumgroup.co.il [rheniumgroup.co.il]

- 13. google.com [google.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Mass Spectrometry of Methoxy-Substituted Pyridines: A Comprehensive Guide to Fragmentation, Analysis, and Practical Application

An Application Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the mass spectrometric analysis of methoxy-substituted pyridines, a class of compounds of significant interest in the pharmaceutical and agrochemical industries. We delve into the fundamental principles of ionization and fragmentation, offering insights into how the position of the methoxy group influences spectral outcomes. This document provides detailed, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed to be self-validating and robust. Authored for researchers, scientists, and drug development professionals, this guide bridges theoretical knowledge with practical application, explaining the causality behind experimental choices to ensure accurate and reproducible results.

Introduction: The Significance of Methoxy-Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug design, present in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The introduction of a methoxy substituent (-OCH₃) to the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the precise characterization and quantification of methoxy-substituted pyridines are critical throughout the drug discovery and development pipeline, from initial synthesis to metabolic profiling.[2][3]

Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for the identification and quantification of small molecules in complex mixtures.[4][5] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize mass spectrometry for the analysis of this important compound class.

Foundational Principles: Ionization and Fragmentation Behavior

Understanding how methoxy-substituted pyridines behave within the mass spectrometer is paramount for accurate data interpretation. The choice of ionization technique and the resulting fragmentation patterns are key to structural elucidation.

Ionization Techniques: Choosing the Right Path

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a characteristic "fingerprint" of the molecule, ideal for library matching and unambiguous identification. For methoxy-substituted pyridines, EI generates a radical cation (M•+).

Electrospray Ionization (ESI): As a "soft" ionization technique commonly used with Liquid Chromatography (LC), ESI is ideal for polar, less volatile, and thermally labile compounds. It typically generates protonated molecules, [M+H]⁺, in positive ion mode by applying a high voltage to a liquid sample solution.[8] This minimizes in-source fragmentation, preserving the molecular ion and making it the preferred method for quantitative studies and for precursor ion selection in tandem mass spectrometry (MS/MS).

The Logic of Fragmentation: Deciphering the Mass Spectrum

The fragmentation of methoxy-substituted pyridines is governed by the stability of the resulting ions and neutral losses. The position of the methoxy group (ortho, meta, or para to the nitrogen) can influence the fragmentation pathways.

Under Electron Ionization (EI) , the primary fragmentation pathways for a methoxy-pyridine molecular ion (e.g., 4-methoxypyridine, MW 109.13) include:

-

Loss of a Methyl Radical (·CH₃): A common initial fragmentation, leading to a stable pyridone-like cation. This results in a prominent peak at M-15.

-

Loss of Formaldehyde (CH₂O): This rearrangement-driven fragmentation involves the transfer of a hydrogen atom and results in a peak at M-30.

-

Loss of a Methoxy Radical (·OCH₃): This pathway leads to the formation of a pyridinium cation and results in a peak at M-31.

-

Ring Cleavage: Subsequent fragmentation of the pyridine ring can occur, often involving the loss of HCN (27 Da) or C₂H₂ (26 Da), which are characteristic of pyridine-containing structures.

Under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) in an MS/MS experiment, the protonated molecule [M+H]⁺ is the precursor ion. The fragmentation patterns are similar to EI but originate from an even-electron species. Common losses include neutral molecules like CH₃OH (methanol, 32 Da) or CH₂O (formaldehyde, 30 Da).

Caption: Common fragmentation pathways for methoxy-pyridines in EI and ESI-MS/MS.

Experimental Workflows: GC-MS and LC-MS/MS Strategies

The choice between GC-MS and LC-MS depends on the analyte's properties and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is best suited for volatile and thermally stable methoxy-substituted pyridines. It provides excellent chromatographic resolution and generates highly reproducible EI spectra for library matching.

Caption: Standard workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS is the method of choice for complex matrices (e.g., plasma, tissue extracts), less volatile analogs, or when high sensitivity is required for quantification.[9][10]

Caption: Typical workflow for LC-MS/MS analysis.

Detailed Application Protocols

The following protocols provide a robust starting point for the analysis of methoxy-substituted pyridines. Instrument parameters should be optimized for the specific analyte and mass spectrometer used.

Protocol 1: GC-MS Analysis of Methoxy-Substituted Pyridines

This protocol is designed for the qualitative identification of a methoxy-pyridine standard.

A. Sample Preparation:

-

Prepare a stock solution of the methoxy-pyridine standard at 1 mg/mL in methanol or ethyl acetate.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent.

-

Transfer the working solution to a standard 2 mL GC vial with a screw cap.

B. Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| GC System | Standard GC with a split/splitless injector | Provides robust and reproducible injections. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5ms) | A general-purpose column that provides good separation for a wide range of semi-polar compounds like methoxy-pyridines.[11] |

| Injector Temp. | 250 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample. |

| Injection Vol. | 1 µL | Standard volume for GC analysis. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | A general-purpose temperature program to elute the analyte and clean the column. Adjust as needed based on analyte retention time. |

| MS System | Single Quadrupole or Ion Trap | Suitable for generating full scan EI spectra. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy to produce reproducible fragmentation patterns that are comparable to spectral libraries.[7] |

| Source Temp. | 230 °C | Maintains the analyte in the gas phase within the ion source. |

| Scan Range | m/z 40 - 300 | Covers the expected molecular ion and fragment masses for typical methoxy-pyridines. |

Protocol 2: LC-MS/MS Quantitative Analysis of a Methoxy-Pyridine in a Biological Matrix

This protocol outlines a method for quantifying a methoxy-pyridine drug candidate in plasma using a triple quadrupole mass spectrometer.

A. Sample Preparation (Protein Precipitation):

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the methoxy-pyridine into blank plasma.

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

B. Instrumentation and Parameters:

| Parameter | Setting | Rationale |

| LC System | UHPLC system | Provides high resolution and fast analysis times. |

| Column | C18 reversed-phase, e.g., 50 mm x 2.1 mm, 1.8 µm particle size | Standard for small molecule analysis, providing good retention and peak shape for methoxy-pyridines. |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.[10] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min. | A typical fast gradient for high-throughput analysis. Must be optimized for the specific analyte to ensure separation from matrix components. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A small volume is sufficient for sensitive MS detection. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | Best for protonating the basic pyridine nitrogen. |

| Ion Source Parameters | Optimize Gas Temp, Gas Flow, Nebulizer Pressure, and Capillary Voltage | These parameters are instrument-dependent and must be tuned using the analyte solution to maximize the signal of the precursor ion. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |

| MRM Transitions | Analyte: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier)Internal Standard: [M+H]⁺ → Product Ion | The quantifier is typically the most intense, stable fragment. The qualifier confirms identity. Collision energy must be optimized for each transition.[10] |

Applications in Drug Discovery and Development

The robust analysis of methoxy-substituted pyridines by mass spectrometry is integral to several areas of pharmaceutical research:

-

Metabolite Identification: In drug metabolism studies, MS is used to identify metabolic hotspots on a parent drug. The introduction or modification of a methoxy group is a common metabolic pathway, and MS can pinpoint these transformations.

-

Impurity Profiling: Detecting and quantifying process-related impurities or degradants is a critical part of drug development and manufacturing. LC-MS methods can detect genotoxic impurities, such as chlorinated pyridine precursors, at trace levels.[9]

-

High-Throughput Screening (HTS): Modern MS platforms enable the rapid screening of large compound libraries for activity against biological targets.[2] This allows for the swift evaluation of structure-activity relationships for series of compounds, including various methoxy-substituted pyridine analogs.

-

Pharmacokinetic (PK) Studies: Quantitative LC-MS/MS is the standard for measuring drug concentrations in biological fluids over time, which is essential for determining the pharmacokinetic profile of a new drug candidate.

Conclusion

Mass spectrometry is an indispensable tool for the analysis of methoxy-substituted pyridines. A thorough understanding of their ionization and fragmentation behavior, coupled with the appropriate selection of GC-MS or LC-MS/MS techniques, enables researchers to perform confident structural elucidation and precise quantification. The protocols and workflows presented in this guide provide a solid foundation for developing and validating robust analytical methods, ultimately accelerating research and development in the pharmaceutical and chemical industries.

References

- MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines.

- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

- Sci-Hub. (n.d.). Electron impact mass spectrometry of some 4-hexenyl-pyridines.

- ResearchGate. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine.

- Agilent. (n.d.). Plasma Metanephrines and 3-Methoxytyramine by LC/MS/MS.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- PubMed Central. (2022). Advances in high-throughput mass spectrometry in drug discovery.

- MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.

- Science Publishing Group. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative.

- Mass Spectrometry in Small Molecule Drug Development. (2015).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Sci-Hub: are you are robot? [sci-hub.jp]

- 7. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

The Strategic Role of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Targeted Drug Design

In the landscape of modern medicinal chemistry, the pyridine carboxylic acid framework stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Among its many functionalized derivatives, 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid has emerged as a particularly valuable building block, primarily recognized for its integral role in the synthesis of novel antibacterial agents that target DNA gyrase.[2] This guide provides a comprehensive overview of the synthesis, applications, and key experimental protocols related to this compound, offering a technical resource for researchers engaged in drug discovery and development.

The unique structural features of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid—a pyridine ring for aromatic interactions, a carboxylic acid for hydrogen bonding and salt formation, and a flexible methoxyethoxy side chain for probing specific binding pockets—make it an attractive component for designing molecules with enhanced potency and tailored pharmacokinetic profiles.[3] Its application extends beyond simple derivatization, enabling the construction of complex molecular architectures aimed at overcoming challenges such as drug resistance.

Synthesis of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid: A Two-Step Approach

The most common and efficient synthesis of the title compound is a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, followed by hydrolysis of an intermediate nitrile. This pathway is both logical and scalable, making it suitable for laboratory and potential industrial applications.

Synthetic Pathway Overview

The synthesis begins with the reaction of 2-chloro-4-cyanopyridine with 2-methoxyethanol to introduce the characteristic side chain. The resulting 2-(2-methoxyethoxy)-4-cyanopyridine is then subjected to hydrolysis to convert the cyano group into the desired carboxylic acid.

Sources

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of 2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid

Introduction

2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Its substituted pyridine core is a common motif in pharmacologically active compounds, and the carboxylic acid functionality at the 4-position provides a convenient handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships.[1] The 2-(2-methoxyethoxy) substituent can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and may engage in key interactions with biological targets. This document provides a comprehensive guide to the functionalization of this valuable intermediate, focusing on the formation of amide and ester derivatives. The protocols described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Chemical Properties and Reactivity

The chemical reactivity of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid is primarily dictated by the carboxylic acid group and the pyridine ring. The pyridine nitrogen is basic and can be protonated or coordinated to metal ions. The carboxylic acid is a versatile functional group that can be activated and coupled with a variety of nucleophiles. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the carboxylic acid.

Core Functionalization Strategies

The primary strategies for functionalizing the carboxylic acid moiety involve its activation to facilitate nucleophilic attack by amines or alcohols. The two main pathways discussed in this guide are:

-

Amide Bond Formation: Direct coupling with amines using a suitable coupling agent.

-

Ester Bond Formation: Esterification with alcohols, which can be achieved through various methods, including acid-catalyzed esterification or via an activated carboxylic acid intermediate.

A key intermediate in many functionalization strategies is the corresponding acyl chloride, which is highly reactive towards a wide range of nucleophiles.

Protocol 1: Amide Bond Formation via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation efficiently. This protocol details a general procedure using common coupling agents.

Mechanism of Amide Coupling

The general mechanism involves the activation of the carboxylic acid by a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

Caption: General workflow for amide bond formation.

Experimental Protocol

This protocol provides a general procedure for the coupling of 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid with a primary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |

| Primary Amine | - | 1.1 | 1.1 |

| HATU or EDC | 380.23/191.70 | 1.2 | 1.2 |

| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 2.0 |

| Anhydrous DMF (N,N-Dimethylformamide) | - | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol).

-

Dissolve the acid in anhydrous DMF (5-10 mL).

-

Add the primary amine (1.1 mmol) to the solution.

-

Add DIPEA (2.0 mmol) to the reaction mixture.

-

In a separate vial, dissolve the coupling agent (HATU or EDC, 1.2 mmol) in a small amount of anhydrous DMF.

-

Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

-

Coupling reagents such as HATU and EDC can be sensitizers and should be handled with care in a well-ventilated fume hood.[2][3][4]

-

DIPEA is a corrosive and flammable base.

-

DMF is a potential reproductive toxin.

Protocol 2: Ester Formation via Fischer Esterification

The Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5]

Mechanism of Fischer Esterification

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Caption: Key steps in the Fischer esterification mechanism.

Experimental Protocol

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |

| Alcohol (e.g., Methanol, Ethanol) | - | Large Excess | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic | - |

Procedure:

-

In a round-bottom flask, dissolve 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol) in the desired alcohol (e.g., 10-20 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

-

Heat the reaction mixture to reflux for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel if necessary.

Protocol 3: Functionalization via the Acyl Chloride Intermediate

Conversion of the carboxylic acid to the more reactive acyl chloride is a common strategy to facilitate reactions with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.

Synthesis of the Acyl Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used reagents for this transformation.[6][7]

Caption: Conversion to the acyl chloride intermediate.

Experimental Protocol (Acyl Chloride Formation)

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid | 197.19 | 1.0 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0-5.0 | 2.0-5.0 |

| Anhydrous Toluene or Dichloromethane (DCM) | - | - | - |

| Catalytic DMF (for oxalyl chloride) | - | - | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid (1.0 mmol).

-

Suspend the acid in anhydrous toluene or DCM (10 mL).

-

Add thionyl chloride (2.0-5.0 mmol) dropwise at 0 °C.

-

If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.

-

Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification.

Safety Precautions:

-

Thionyl chloride and oxalyl chloride are highly corrosive and toxic.[6][8][9][10] They react violently with water to release toxic gases (HCl, SO₂). All manipulations must be performed in a well-ventilated fume hood.[6][8]

Reaction of the Acyl Chloride with Nucleophiles

The crude acyl chloride can be reacted directly with amines or alcohols to form the corresponding amides or esters.

Procedure (Amide/Ester Formation from Acyl Chloride):

-

Dissolve the crude acyl chloride (from the previous step) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of the amine (1.1 mmol) or alcohol (1.1 mmol) and a non-nucleophilic base such as triethylamine or pyridine (1.2 mmol) in the same solvent dropwise.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Work up the reaction as described in the previous protocols (extraction, washing, drying, and concentration).

-

Purify the product by column chromatography.

Characterization of Functionalized Products

The successful synthesis of the desired amide or ester derivatives should be confirmed by standard analytical techniques.

-